molecular formula C3H7ClOS B2509606 Propane-2-sulfinyl Chloride CAS No. 34256-07-0

Propane-2-sulfinyl Chloride

Cat. No.: B2509606
CAS No.: 34256-07-0
M. Wt: 126.6
InChI Key: OQATUBOUVJHZOK-UHFFFAOYSA-N
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Description

It is a colorless to yellow-green liquid that is sensitive to moisture and reacts with water . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfinyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-2-sulfinyl chloride can be synthesized through the oxidation of thiols using oxidizing agents such as N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium chloride and water . The reaction typically involves the following steps:

  • Thiol is oxidized to sulfenyl chloride.
  • Sulfenyl chloride is further oxidized to sulfinyl chloride.

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of isopropyl sulfoxide. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfinyl chloride without over-chlorination to sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

Propane-2-sulfinyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used under mild conditions to form sulfinamides and sulfinates.

    Reduction: Lithium triethylborohydride is used under anhydrous conditions to reduce this compound to the corresponding thiol.

Major Products

    Sulfinamides: Formed by the reaction with amines.

    Sulfinates: Formed by the reaction with alcohols.

    Thiols: Formed by reduction.

Scientific Research Applications

Propane-2-sulfinyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of propane-2-sulfinyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form sulfinylated products. The molecular targets include nucleophilic sites on amines, alcohols, and other nucleophilic species. The pathways involved typically include nucleophilic substitution and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane-2-sulfinyl chloride is unique due to its specific reactivity and applications in organic synthesis. Its ability to form sulfinylated products makes it valuable in the synthesis of pharmaceuticals and other specialty chemicals.

Properties

IUPAC Name

propane-2-sulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClOS/c1-3(2)6(4)5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQATUBOUVJHZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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